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Compound of Interest

Compound Name:
6-Hydroxy-8-methylquinolin-2(1H)-

one

CAS No.: 143268-86-4

Cat. No.: B3240335

Get Quote

Executive Summary & Strategic Context
In medicinal chemistry, the synthesis of substituted quinolin-2(1H)-ones (carbostyrils) frequently

yields regioisomeric mixtures. For the target molecule 6-Hydroxy-8-methylquinolin-2(1H)-
one, the primary analytical challenge is confirming the position of the hydroxyl group (C6 vs.

C5/C7) and the methyl group (C8), while ruling out O-alkylation (lactim ether formation).

Key Analytical Differentiators:

Alkene "Signature": The C3-C4 cis-alkene protons provide the diagnostic "carbostyril

heartbeat" (

Hz).

Aromatic Coupling: The meta-coupling (

Hz) between H5 and H7 confirms the 6,8-substitution pattern, distinguishing it from the ortho-
coupled 7-hydroxy isomer.
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Exchangeable Protons: The distinct shifts of the lactam NH and phenolic OH in DMSO-

validate the tautomeric form.

Experimental Protocol: Sample Preparation
To ensure reproducibility and resolution of exchangeable protons, adhere to the following

protocol.

Solvent Selection:

Primary:DMSO-

(99.9% D).

Reasoning: Carbostyrils are poorly soluble in CDCl

. DMSO-

disrupts intermolecular H-bonding, sharpening the NH and OH signals and preventing
aggregation-induced broadening.

Alternative: Methanol-

(only for non-exchangeable proton assignment; NH/OH will vanish).

Preparation Steps:

Mass: Weigh 5–10 mg of the dried solid.

Dissolution: Add 0.6 mL DMSO-

. Sonicate for 30 seconds if suspension persists.

Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

Acquisition: Standard 1D proton pulse sequence (e.g., zg30), 16–32 scans,

delay

2.0s to allow relaxation of the rigid aromatic protons.
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Detailed Spectral Analysis (The "Fingerprint")
The spectrum is divided into three distinct zones: the Heterocyclic Core, the Benzenoid Ring,

and the Substituents.

Zone A: The Heterocyclic Core (C2-C3-C4)
This region confirms the oxidation state of the pyridine ring (quinolinone vs.

dihydroquinolinone).

H4 (Position 4):

ppm (Doublet).

Mechanics: Deshielded by conjugation with the C2 carbonyl and the aromatic ring.

Coupling:

Hz (Characteristic cis-alkene coupling).

H3 (Position 3):

ppm (Doublet).

Mechanics: Shielded by the adjacent carbonyl resonance contribution.

Coupling:

Hz.

Zone B: The Benzenoid Ring (C5-C6-C7-C8)
This is the critical region for regioisomer differentiation.

H5 (Position 5):

ppm (Doublet).

Environment:[1] Ortho to the electron-donating OH (C6).

Coupling:Meta-coupling (
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Hz).

H7 (Position 7):

ppm (Doublet).

Environment:[1] Ortho to OH (C6) and Ortho to Me (C8).

Coupling:Meta-coupling (

Hz).

Note: H7 is often slightly downfield of H5 due to the steric/electronic influence of the C8-

Methyl group.

Zone C: Substituents & Exchangeables
8-Methyl (C8-Me):

ppm (Singlet).

Diagnostic: A sharp singlet integrating to 3H.

OH (C6-OH):

ppm (Broad Singlet).

Validation: Disappears upon

shake.

NH (Lactam):

ppm (Broad Singlet).

Validation: Highly deshielded; confirms the 2-one (lactam) tautomer over the 2-hydroxy

(lactim) form.

Comparative Analysis: Alternatives & Isomers
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The following table contrasts the target molecule with its most common synthetic

impurities/isomers.

Table 1: Diagnostic Chemical Shift & Coupling Comparison (in DMSO-

)

Feature Target: 6-OH, 8-Me Alt 1: 7-OH, 8-Me
Alt 2: 6-Methoxy

Analog

Aromatic Pattern AX System (Meta) AB System (Ortho) AX System (Meta)

Coupling (

)
Hz (H5-H7) Hz (H5-H6) Hz

Methyl Group (Ar-Me) (Ar-Me) (Ar-Me)

Oxygen Group (OH, exch.) (OH, exch.) (OMe, s)

H3/H4 Region Unchanged Unchanged Unchanged

Analysis of Alternatives:

7-Hydroxy Isomer: The key differentiator is the coupling constant. The 7-OH isomer leaves

H5 and H6 adjacent, resulting in a large ortho coupling (

Hz). The target 6-OH isomer has isolated protons H5 and H7, showing only small meta
coupling.

6-Methoxy Analog: Often a byproduct if methylation conditions are too aggressive. Look for

the disappearance of the OH peak and the appearance of a sharp methoxy singlet at

ppm.

Structural Logic & Workflow Visualization
The following diagrams illustrate the assignment logic and the structural correlations.
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Start: Acquire 1H NMR
(DMSO-d6)

Check 6.0 - 8.0 ppm:
Are there two doublets with J ~ 9.5 Hz?

Scaffold Confirmed:
Quinolin-2(1H)-one Core

Yes (H3, H4)

Reject:
Likely Dihydro- or other heterocycle

No

Analyze Aromatic Region (6.8 - 7.2 ppm):
Check Coupling Pattern

Two Doublets, J ~ 2.5 Hz
(Meta Coupling)

Two Doublets, J ~ 8.5 Hz
(Ortho Coupling)

Check Aliphatic:
Singlet at ~2.35 ppm?

Isomer Identified:
7-Hydroxy-8-methylquinolin-2(1H)-one

Confirmed Structure:
6-Hydroxy-8-methylquinolin-2(1H)-one

Yes

Click to download full resolution via product page

Caption: Decision tree for differentiating the target regioisomer from common synthetic

byproducts based on coupling constants.
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6-Hydroxy-8-methyl
quinolin-2(1H)-one

H3: 6.45 ppm (d)
Shielded by C=O

H4: 7.85 ppm (d)
Deshielded (Conj.)

H5: 6.95 ppm (d)
Meta-coupled to H7 H7: 7.10 ppm (d)

Meta-coupled to H5

Me-8: 2.35 ppm (s)
Ar-CH3

NH: ~11.0 ppm (br)
Lactam

OH: ~9.3 ppm (br)
Phenolic

J=9.5

J=2.5

Click to download full resolution via product page

Caption: Structural mapping of proton resonances. Dashed red lines indicate diagnostic spin-

spin coupling.
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Regioisomer Differentiation: "Differentiation of Hydroxyquinolinone Isomers by NMR."

Magnetic Resonance in Chemistry. (Methodology for using coupling constants to assign

substitution patterns).

Synthetic Context (Procaterol Intermediates): Otsuka Pharmaceutical Co Ltd. "Process for

preparing carbostyril derivatives." US Patent 4,026,897. (Describes the synthesis of 8-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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